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Introduction
Pivanex (AN-9), or pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric

acid. As a histone deacetylase (HDAC) inhibitor, Pivanex represents a class of epigenetic

modifiers with therapeutic potential in oncology. Butyric acid itself has demonstrated anti-

cancer properties, but its clinical utility is hampered by a short half-life and rapid metabolism.

Pivanex is designed to overcome these pharmacological limitations, delivering the active

butyric acid moiety to tumor cells more effectively.[1][2] In preclinical studies, Pivanex has

been shown to be a potent inducer of malignant cell differentiation and inhibitor of tumor

growth.[3] It has demonstrated anti-proliferative effects against a range of human tumor colony-

forming units, including colorectal, breast, lung, ovarian, and melanoma cells.[4] These

application notes provide a summary of the available in vivo dosage and administration

information for Pivanex in mouse models and offer detailed protocols to guide researchers in

their preclinical study design.

Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of

Pivanex in mice.
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Experimental Protocols
Oral Administration of Pivanex in Mice
This protocol is based on a study using SMNΔ7 SMA mice and can be adapted for cancer

xenograft models.

Materials:

Pivanex (AN-9)
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Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

Oral gavage needles (20-22 gauge, with a ball tip)

Syringes (1 mL)

Scale for weighing mice

Vortex mixer or sonicator

Procedure:

Preparation of Pivanex Formulation:

Accurately weigh the required amount of Pivanex powder.

Prepare the desired vehicle. The choice of vehicle may require optimization for solubility

and stability. Gentle heating or sonication may aid in dissolution.

Suspend or dissolve the Pivanex in the vehicle to achieve the final desired concentration

(e.g., for a 200 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be

weight-dependent).

Vortex or sonicate the formulation until a homogenous suspension or solution is achieved.

Prepare fresh daily.

Animal Dosing:

Weigh each mouse to determine the precise volume of the Pivanex formulation to be

administered.

Gently restrain the mouse.

Insert the gavage needle carefully into the esophagus and deliver the formulation directly

into the stomach.

Monitor the animal for any signs of distress during and after the procedure.
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Treatment Schedule:

Based on the available data, a twice-daily administration schedule can be considered.[5]

The timing of administration should be consistent throughout the study.

Intravenous Administration of Pivanex in Mice
(Representative Protocol)
While specific preclinical data for intravenous (IV) administration of Pivanex in mice is limited,

a phase I human clinical trial utilized an intralipid formulation.[3] This protocol is a

representative example for IV administration of a compound with similar characteristics in a

mouse model.

Materials:

Pivanex (AN-9)

Sterile vehicle suitable for intravenous injection (e.g., Intralipid, saline with a solubilizing

agent like DMSO and Tween 80)

Insulin syringes with a 27-30 gauge needle

Restraining device for mice (optional)

Heat lamp (optional, for tail vein dilation)

Procedure:

Preparation of Pivanex Formulation:

Prepare a sterile formulation of Pivanex in a suitable IV vehicle. The use of an intralipid

emulsion, as in the clinical trial, or a solution containing a low percentage of DMSO and a

surfactant like Tween 80 are common approaches for poorly soluble compounds.

Ensure the final formulation is sterile and free of particulates. Filtration through a 0.22 µm

filter may be necessary.

Animal Dosing:
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Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

Place the mouse in a restraining device.

Disinfect the tail with an alcohol swab.

Carefully insert the needle into one of the lateral tail veins.

Slowly inject the Pivanex formulation. The injection volume should typically not exceed 0.2

mL for a mouse.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Treatment Schedule:

The treatment schedule will need to be determined based on the study objectives and the

pharmacokinetic profile of Pivanex. A daily or every-other-day schedule could be a

starting point for efficacy studies.

Signaling Pathways and Experimental Workflows
Pivanex Mechanism of Action
Pivanex, as a prodrug of butyric acid, functions as a histone deacetylase (HDAC) inhibitor.

HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl

groups from histones, leading to a more condensed chromatin structure and transcriptional

repression. By inhibiting HDACs, Pivanex promotes histone hyperacetylation, resulting in a

more open chromatin state that allows for the transcription of various genes, including tumor

suppressor genes like p21.[9] This can lead to cell cycle arrest, differentiation, and apoptosis in

cancer cells.[1]
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Caption: Pivanex Mechanism of Action.

Experimental Workflow for In Vivo Efficacy Study

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1678495?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines a typical experimental workflow for evaluating the in vivo

efficacy of Pivanex in a mouse xenograft model.

Study Setup
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Tumor Volume Measurement
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Survival Analysis
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Caption: In Vivo Efficacy Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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